2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide” belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core is attached to a phenethylacetamide group via a sulfur atom .Scientific Research Applications
Antioxidant and Antiradical Activities
Research on 1,2,4-triazole derivatives, including those related to the compound , highlights their significant antioxidant and antiradical activities. These compounds have shown high indicators of antioxidant activity, which is beneficial for patients who have received high doses of radiation. The antioxidant property is attributed to the presence of an open thiogroup in their structure, which has been compared to biogenic amino acids like cysteine that contain a free SH-group. This property opens avenues for their application in mitigating oxidative stress-related conditions (А. G. Kaplaushenko, 2019).
Broad-Spectrum Antibacterial Activity
The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been extensively reviewed, demonstrating their potential as novel anti-S. aureus agents. These compounds are potent inhibitors of various bacterial enzymes and efflux pumps, offering a promising approach to address antibiotic-resistant strains of bacteria. The broad-spectrum antibacterial activity of these hybrids against clinically significant organisms, including drug-resistant forms, signifies their potential in developing new antibacterial therapies (Jie Li & Junwei Zhang, 2021).
Anticancer Applications
Certain 1,2,4-triazole derivatives have been identified to possess anticancer properties. The structural flexibility of triazole derivatives allows for the synthesis of compounds with potential antitumor activities. The development of novel triazoles with such properties is of considerable interest, given their potential applications in treating various cancers. This suggests a promising area of research for the compound , considering its structural classification within this group (V. Ferreira et al., 2013).
Neuropharmacological Applications
The neuropharmacological applications of 1,2,4-triazole derivatives, including sedative and hypnotic effects, have been documented. Compounds like zaleplon, which share a similar structural framework with the compound of interest, have been used clinically for the treatment of insomnia. This highlights the potential of triazole derivatives in neuropharmacology, particularly in modulating GABA_A receptors, suggesting a possible research direction for exploring the neuropharmacological applications of such compounds (W. Heydorn, 2000).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
The triazole nucleus in similar compounds is known to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
The diverse pharmacological activities of similar compounds suggest that they may have profound effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)20-12-13-21-25-26-23(28(21)27-20)31-16-22(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPRQJGYBICBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.